molecular formula C11H13NO2 B1361516 (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol CAS No. 5448-32-8

(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Cat. No. B1361516
CAS RN: 5448-32-8
M. Wt: 191.23 g/mol
InChI Key: AMAGYPIRQVGAAS-UHFFFAOYSA-N
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Description

“(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol” is a chemical compound with the linear formula C11H13NO2 . It has a molecular weight of 191.23 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical And Chemical Properties Analysis

“(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol” has a molecular weight of 191.23 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Corrosion Inhibition

(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and its derivatives have been studied for their effectiveness in corrosion inhibition. Rahmani et al. (2018) investigated oxazole derivatives as corrosion inhibitors on mild steel in hydrochloric acid medium. These compounds demonstrated significant reduction in the corrosion rate, with inhibition efficiencies increasing with concentration. Their adsorption on mild steel surfaces followed the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and metal surface. The study also incorporated quantum chemical calculations, revealing a correlation between the molecular structure of oxazole derivatives and their inhibition efficiency (Rahmani et al., 2018).

Anticancer and Antimicrobial Agents

Another significant application is in the field of medicinal chemistry. Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. These compounds exhibited promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, they displayed effective antibacterial and antifungal activities, indicating potential for overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Crystal Structure Analysis

The crystal structure and molecular configurations of related oxazole compounds have been extensively studied. For instance, Gzella and Rozwadowska (2000) confirmed the absolute configuration of a similar compound, (+)-(4,5-dihydro-2,5-diphenyloxazol-4-yl)methanol. The study detailed the orientation of hydroxymethyl group and phenyl ring, as well as the intermolecular hydrogen bond formations leading to chains of molecules. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds (Gzella & Rozwadowska, 2000).

Synthetic Applications

The compound has been used in various synthetic applications. Trilleras et al. (2013) described the synthesis of new pyrazole derivatives under ultrasonic conditions in methanol. This method offered advantages like shorter reaction times and higher yields, showcasing the compound's utility in facilitating efficient synthetic routes (Trilleras et al., 2013).

properties

IUPAC Name

(4-methyl-2-phenyl-5H-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(7-13)8-14-10(12-11)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAGYPIRQVGAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280637
Record name (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

CAS RN

5448-32-8
Record name NSC17737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
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(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
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(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Reactant of Route 5
(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Reactant of Route 6
(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol

Citations

For This Compound
1
Citations
P Knospe - Dissertation, Duisburg, Essen …
Number of citations: 0

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